5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid
Overview
Description
5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid, also known as CPP or CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have potential therapeutic effects in several neurological disorders.
Scientific Research Applications
Study on Synthesis, Spectroscopy, and Biological Activity:
- Title: Synthesis, spectroscopic, DFT, HSA binding and docking studies of new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione.
- Authors: Arul Murugesan, Thishana Singh, R. Rajamanikandan, M. Vinu, M. Ilanchelian, Chia‐Her Lin, R. M. Gengan.
- Published: 2021 in the Journal of Molecular Structure.
- Abstract: This study focused on the synthesis and characterization of a complex compound related to the 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid family. The compound was characterized using X-ray Crystallography, spectroscopy, and DFT calculations. It showed biological activity through molecular docking studies, indicating potential for further exploration in pharmacological research (Murugesan et al., 2021).
Pharmacology of Baclofen Homologues:
- Title: Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid.
- Authors: R. Karla, B. Ebert, C. Thorkildsen, C. Herdeis, T. N. Johansen, B. Nielsen, P. Krogsgaard‐Larsen.
- Published: 1999 in the Journal of Medicinal Chemistry.
- Abstract: This paper discussed the synthesis of compounds closely related to 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid, which are analogues of the GABAB receptor agonist baclofen. The synthesized compounds were tested for their affinity and activity at GABAB receptors, with insights into their pharmacological properties and potential applications (Karla et al., 1999).
Piperazinyl Glutamate Pyridines as P2Y12 Antagonists:
- Title: Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation.
- Authors: J. J. Parlow, M. Burney, B. Case, T. Girard, K. Hall, P. Harris, R. Hiebsch, R. Huff, R. Lachance, D. A. Mischke, S. Rapp, Rhonda S Woerndle, M. D. Ennis.
- Published: 2010 in the Journal of Medicinal Chemistry.
- Abstract: The study describes the discovery and development of a piperazinyl glutamate pyridine, a compound related to 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid, as a potent P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation and had good oral bioavailability, indicating its potential use in clinical settings for cardiovascular diseases (Parlow et al., 2010).
properties
IUPAC Name |
5-[4-(4-chlorophenyl)piperazin-1-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-13-4-6-14(7-5-13)18-11-9-17(10-12-18)8-2-1-3-15(19)20/h4-7H,1-3,8-12H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCHGZUMDNYHOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC(=O)O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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